

Physicochemical properties of Afatinib impurity 11

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Compound of Interest

Compound Name: Afatinib impurity 11

Cat. No.: B8117034

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An in-depth guide to the physicochemical properties of a significant Afatinib impurity is detailed below. Publicly available scientific literature and vendor specifications lack a single, universally accepted definition for "**Afatinib Impurity 11**." Different suppliers associate this designation with distinct chemical structures and CAS numbers. This guide focuses on a critical and well-documented degradation product of Afatinib: N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acrylamide. This compound, formed through the N-demethylation of the dimethylaminobutenamide side chain, represents a plausible identity for this impurity and is crucial for understanding Afatinib's stability profile.

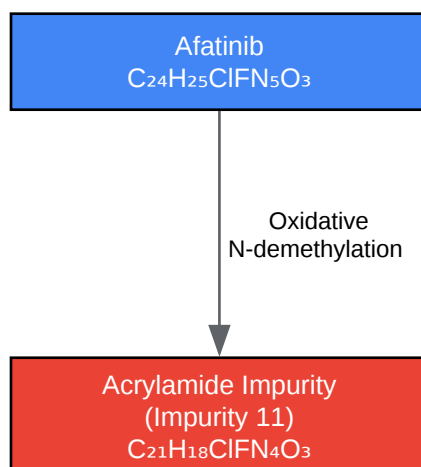
Physicochemical Properties

The core physicochemical data for this Afatinib impurity are summarized in the table below. This information is compiled from various chemical supplier databases and cross-referenced with analytical studies on Afatinib degradation.

Property	Data
Chemical Name	N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]acrylamide
Synonyms	Afatinib Acrylamide Impurity, Des-dimethylamino Afatinib
CAS Number	1402086-20-7
Molecular Formula	C ₂₁ H ₁₈ ClFN ₄ O ₃
Molecular Weight	428.84 g/mol [1][2]
Appearance	Solid, Off-white to light yellow[1]
Solubility	Soluble in DMSO (20 mg/mL with heating; 85 mg/mL)[1][2]
Storage Conditions	Powder: 4°C, sealed, away from moisture and light. In Solvent (-80°C): stable for 6 months.[1][2]

Degradation Pathway

Afatinib is susceptible to degradation under various stress conditions, including hydrolytic, oxidative, and photolytic stress.[3][4] The formation of the acrylamide impurity from the parent Afatinib molecule occurs via oxidative N-demethylation of the tertiary amine on the butenamide side chain.



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Caption: Degradation of Afatinib to its acrylamide impurity.

Experimental Protocols

The identification and characterization of Afatinib impurities are primarily conducted using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Afatinib from its degradation products. While a specific protocol for "Impurity 11" is not detailed in the available literature, a general method for separating degradation products has been described.[3][4]

- Objective: To separate Afatinib from its process-related and degradation impurities.
- Methodology:
 - Column: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 μ m)[3][4]
 - Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 6.7)[3][4]
 - Mobile Phase B: Acetonitrile or Methanol
 - Elution: Gradient elution mode[3][4]

- Flow Rate: Typically 1.0 mL/min
- Detection: UV at 253 nm[5]
- Column Temperature: 30°C[5]
- Sample Preparation: The sample (Afatinib raw material or formulation) is dissolved in a suitable diluent, such as ethanol, to a concentration of approximately 0.5 mg/mL.[5]

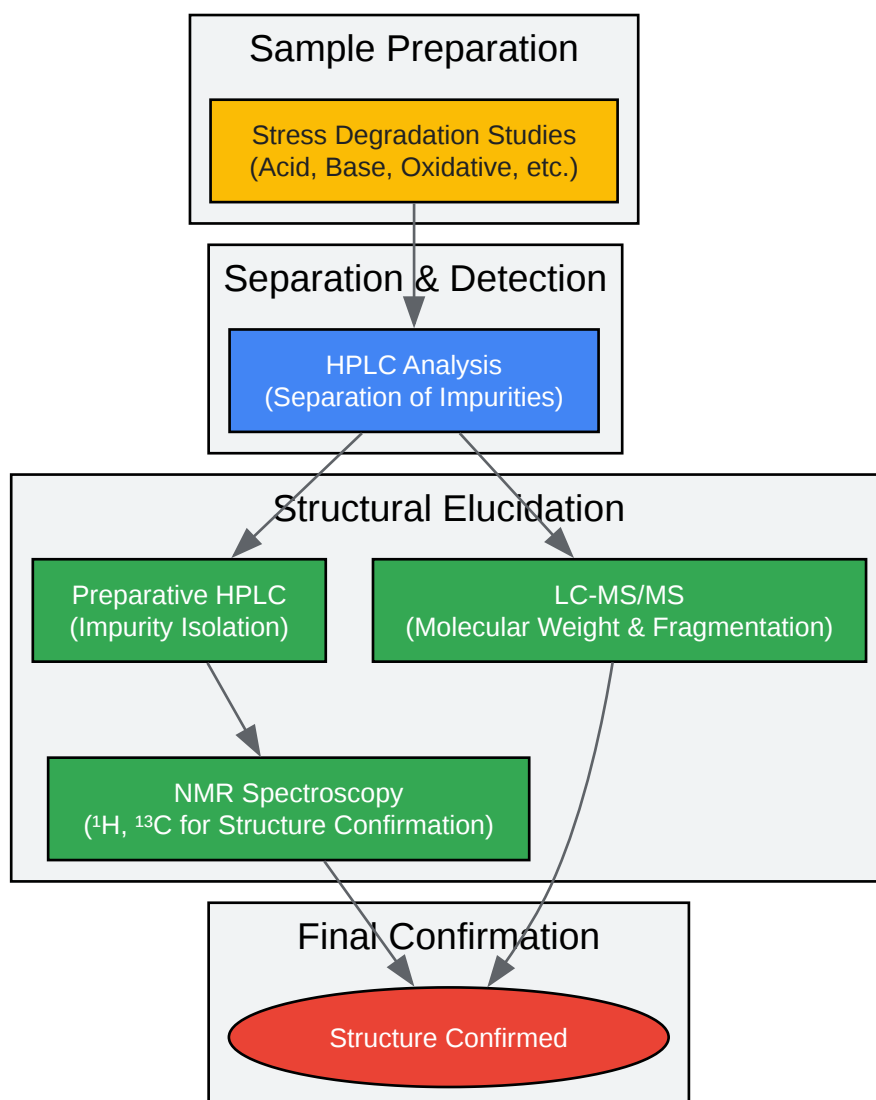
Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used for the structural elucidation of impurities.

- Objective: To determine the molecular weight and fragmentation pattern of the impurity for structural confirmation.
- Methodology:
 - Technique: Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS/MS) is commonly used for characterizing unknown degradation products.[3][4]
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Analysis: The mass spectrometer is set to acquire full scan data to determine the parent ion's mass-to-charge ratio (m/z). Product ion scans (MS/MS) are then performed on the parent ion to obtain fragmentation data, which helps in elucidating the structure. For the acrylamide impurity, the expected $[M+H]^+$ ion would be at m/z 429.84.

Analytical Workflow

The general workflow for identifying and characterizing an unknown impurity in a drug substance like Afatinib involves a systematic approach combining separation and structural elucidation techniques.



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Caption: Workflow for impurity identification and characterization.

Biological Context

Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[6][7] It covalently binds to the kinase domains of these receptors, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[7] While the biological activity of this specific acrylamide impurity is not extensively documented in public literature, any modification to the acrylamide group—the "warhead" responsible for

covalent binding—could potentially alter its inhibitory activity. Further studies would be required to assess the impurity's efficacy and safety profile compared to the parent drug.

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